molecular formula C9H16ClNS B3077729 2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride CAS No. 1049678-06-9

2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride

Cat. No. B3077729
CAS RN: 1049678-06-9
M. Wt: 205.75 g/mol
InChI Key: RGLCAGSZFHYHAX-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride, commonly known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine family. It is a psychoactive substance that is known to induce hallucinations, altered perceptions, and changes in mood and thought processes. TMA-2 has been used in scientific research to study the effects of psychedelic drugs on the brain and to explore its potential therapeutic applications.

Scientific Research Applications

Molecular-Imprinted Polymer-Based Sorbents in Forensic and Clinical Toxicology

2-Methyl-N-(2-thienylmethyl)-1-propanamine hydrochloride, as a structurally related compound to N-methyl-1-phenyl-2-propanamine, is relevant in the context of forensic and clinical toxicology. The use of molecular-imprinted polymer (MIP) based sorbents for selective extraction of analytes like N-methyl-1-phenyl-2-propanamine offers a technique for improving sensitivity in analyses (Bykov et al., 2017).

Synthesis of Novel N-Substituted-Acyl Derivatives

The synthesis of novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives, which share a structural resemblance to this compound, demonstrates its potential as a precursor in the creation of new chemical entities (Jing, 2010).

Photopolymerization and Photochemistry of Methyl Substituted Salts

Compounds structurally similar to this compound have been examined for their role in photopolymerization and photochemistry. For instance, studies on methyl-substituted 3-(9-oxo-9H-thioxanthene-2-yloxy)-N,N,N-trimethyl-1-propanaminium salts reveal insights into their photopolymerization efficiency and photochemical properties (Allen et al., 1986).

Neuroprotective Effects in Pharmacology

In pharmacological research, compounds similar to this compound, like N-[2-[(2-methylphenyl)(phenyl)methoxy]ethyl]-1-butanamine hydrochloride, have been evaluated for their neuroprotective effects. These studies are critical in understanding the potential therapeutic applications of such compounds in treating brain injuries caused by ischemia (Hicks et al., 2000).

Biotransformation in Drug Synthesis

The structurally related compound, N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, has been studied for its biotransformation by Candida tropicalis in producing (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine. This process is significant in synthesizing chiral drugs like (S)-Duloxetine (Soni & Banerjee, 2005).

properties

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-8(2)6-10-7-9-4-3-5-11-9;/h3-5,8,10H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLCAGSZFHYHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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